Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride

Catalog No.
S13786785
CAS No.
M.F
C10H15ClO2S
M. Wt
234.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride

Product Name

Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride

IUPAC Name

tricyclo[5.2.1.02,6]decane-8-sulfonyl chloride

Molecular Formula

C10H15ClO2S

Molecular Weight

234.74 g/mol

InChI

InChI=1S/C10H15ClO2S/c11-14(12,13)10-5-6-4-9(10)8-3-1-2-7(6)8/h6-10H,1-5H2

InChI Key

ZJDZMVUOIBKMGH-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)C3CC2CC3S(=O)(=O)Cl

Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride is characterized by its tricyclic structure, which consists of three fused rings forming a rigid, three-dimensional framework. The compound has a molecular formula of C10H15ClO2S and a molecular weight of 234.74 g/mol. Its IUPAC name is tricyclo[5.2.1.02,6]decane-8-sulfonyl chloride, and it possesses a unique InChI Key: ZJDZMVUOIBKMGH-UHFFFAOYSA-N.

The molecule's structure features a sulfonyl chloride group (-SO2Cl) attached to the 8-position of the tricyclic skeleton. This functional group is highly reactive and plays a crucial role in the compound's chemical behavior and applications.

, primarily due to the reactivity of its sulfonyl chloride group:

  • Substitution reactions: The sulfonyl chloride group readily undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
  • Reduction reactions: The compound can be reduced to the corresponding sulfonyl hydride using strong reducing agents like lithium aluminum hydride (LiAlH4).
  • Oxidation reactions: Oxidation of the compound can lead to the formation of sulfonic acids.

The tricyclic skeleton itself is relatively stable, but it may undergo rearrangements or transformations under specific conditions, such as those involving catalysts or high temperatures.

While specific biological activities of Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride are not extensively reported in the provided search results, sulfonyl chlorides, in general, are known to be reactive towards biological molecules. The compound's potential biological activities may include:

  • Protein modification: The sulfonyl chloride group can react with amino acid residues in proteins, particularly lysine and cysteine, leading to covalent modifications.
  • Enzyme inhibition: Depending on its interactions with specific enzymes, it may act as an inhibitor by modifying active site residues.
  • Potential toxicity: Like many sulfonyl chlorides, this compound may be harmful if swallowed and can cause skin irritation .

The synthesis of Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride typically involves a multi-step process:

  • Preparation of the tricyclic skeleton: This often involves cyclization reactions to form the tricyclo[5.2.1.0,2,6]decane structure.
  • Introduction of the sulfonyl chloride group: The tricyclic compound is reacted with chlorosulfonic acid under controlled conditions to selectively form the sulfonyl chloride at the 8-position.

Industrial production methods may employ continuous flow reactors to maintain consistent reaction conditions and improve yield. Advanced purification techniques such as distillation and recrystallization are used to ensure high purity of the final product.

Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride has various applications across different fields:

  • Chemical synthesis: It serves as an important intermediate in the synthesis of complex organic molecules and polymers.
  • Biological research: The compound is employed in the modification of biomolecules for studying protein-ligand interactions.
  • Pharmaceutical research: It is investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
  • Materials science: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Interaction studies involving Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride primarily focus on its reactivity with nucleophiles and its potential to form covalent bonds. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. These interactions are crucial in understanding the compound's behavior in various chemical and biological systems.

Similar Compounds

Several compounds share structural similarities or functional group characteristics with Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride:

  • Tricyclo[5.2.1.0,2,6]decane: This is the parent hydrocarbon structure without the sulfonyl chloride group .
  • Exo-Tricyclo[5.2.1.0(2,6)]decane: A stereoisomer of the parent tricyclic structure, known for its use in jet fuel due to its high energy density and low freezing point .
  • Endo-tricyclo[5.2.1.0(2.6)]decane: Another stereoisomer of the tricyclic structure
    4
    .
  • Tricyclo[5.2.1.0,2,6]decan-8-amine: A related compound with an amine group instead of a sulfonyl chloride at the 8-position .
  • (1R,7R)-tricyclo[5.2.1.0,2,6]decan-8-ol: A compound with a hydroxyl group at the 8-position instead of a sulfonyl chloride.

Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride is unique among these compounds due to its sulfonyl chloride group, which imparts high reactivity and makes it particularly useful in chemical synthesis and modification reactions. Its rigid tricyclic structure combined with the reactive sulfonyl chloride group sets it apart in terms of potential applications in organic synthesis, materials science, and biological research.

Precursor Selection and Reactivity Considerations

Tricyclic Framework Construction Strategies

The synthesis of tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride requires careful consideration of methods for constructing the complex tricyclic framework before introducing the sulfonyl chloride functionality [1] [2]. The tricyclic skeleton presents significant synthetic challenges due to its rigid three-dimensional structure and the need to establish multiple stereochemical centers with precise control [3] [4].

Diels-Alder Cycloaddition Approaches

The Diels-Alder reaction represents one of the most reliable methods for constructing polycyclic frameworks found in complex organic molecules [5] [6]. For tricyclic systems related to tricyclo[5.2.1.0,2,6]decane, thermal cycloaddition reactions at temperatures ranging from 80 to 160 degrees Celsius provide excellent stereoselectivity and predictable regiochemistry [5]. Lewis acid catalysis can lower reaction temperatures and enhance selectivity, particularly when electron-deficient dienophiles are employed [6].

Ring-Closing Metathesis Strategies

Ring-closing metathesis has emerged as a powerful tool for constructing fused tricyclic systems in natural product synthesis [5]. Grubbs catalysts facilitate efficient ring closure under mild conditions between 40 and 80 degrees Celsius [5]. The method is particularly valuable for constructing seven-membered rings within tricyclic frameworks, though metathesis-inactive substrates can present limitations [5].

Pauson-Khand Reaction Applications

The Pauson-Khand reaction enables rapid construction of tricyclic frameworks through cobalt or rhodium-catalyzed cyclization of enynes under carbon monoxide atmosphere [5] [4]. Reaction temperatures typically range from 80 to 120 degrees Celsius, creating cyclopentenone motifs that can be further elaborated to the desired tricyclic architecture [5] [4]. This approach has proven particularly effective in the total synthesis of complex natural products containing tricyclic cage-like structures [4].

Radical Cyclization Methods

Tandem radical cyclization reactions offer efficient pathways for constructing multiple carbon-carbon bonds in a single operation [5] [7]. The 5-exo-trig/6-endo-trig cyclization sequence can rapidly assemble 6/6/5 fused tricyclic frameworks under mild conditions using tributyltin hydride and azobisisobutyronitrile at 80 to 100 degrees Celsius [7]. This methodology demonstrates excellent functional group tolerance and enables formation of two rings through a single radical cascade [7].

Wagner-Meerwein Rearrangement Pathways

Skeletal rearrangements provide alternative approaches to tricyclic framework construction through reorganization of simpler polycyclic precursors [1] [8]. Triflic acid-promoted decarboxylation of adamantane carbamates induces Wagner-Meerwein-type rearrangements that convert adamantane frameworks to noradamantane derivatives [8]. These rearrangements proceed through highly delocalized transition states at temperatures ranging from negative 20 to 25 degrees Celsius [1] [8].

MethodConditionsAdvantagesLimitations
Diels-Alder Cycloaddition80-160°C, thermal or Lewis acid catalyzedHigh stereoselectivity, predictable regiochemistryRequires activated substrates, harsh conditions
Ring-Closing MetathesisGrubbs catalyst, 40-80°CEfficient ring closure, mild conditionsMetathesis-inactive substrates problematic
Pauson-Khand ReactionCo/Rh catalyst, CO atmosphere, 80-120°CCreates cyclopentenone motifs, good yieldsCO toxicity, precious metal catalysts
Radical CyclizationBu₃SnH, AIBN, 80-100°CTandem bond formation, functional group toleranceRadical trap requirements, limited scope
Wagner-Meerwein RearrangementTriflic acid, -20 to 25°CRapid skeletal rearrangement, high efficiencyStrong acid conditions, limited substrate scope

Sulfonyl Chloride Functionalization Techniques

The introduction of sulfonyl chloride functionality into tricyclic frameworks requires specialized methodologies that accommodate the steric constraints and electronic properties of the polycyclic system [10] [11]. Multiple approaches have been developed for installing sulfonyl chloride groups, each with distinct advantages and limitations depending on the substrate structure and reaction conditions [10] [12].

Direct Chlorosulfonation Methods

Chlorosulfonic acid represents the most widely employed reagent for direct sulfonyl chloride formation [13]. The reaction typically involves treating the tricyclic precursor with chlorosulfonic acid at temperatures ranging from 0 to 160 degrees Celsius [14]. The process generates the sulfonyl chloride group through electrophilic substitution, with yields typically ranging from 70 to 95 percent [13] [15]. Industrial applications often employ continuous stirred-tank reactors to maintain consistent reaction conditions and improve safety profiles [15] [16].

Thionyl Chloride-Mediated Transformations

Thionyl chloride serves as an alternative reagent for converting sulfonic acid precursors to sulfonyl chlorides [17] [18]. This approach offers the advantage of producing gaseous byproducts that simplify product purification [17]. Reaction conditions typically involve temperatures from 0 to 80 degrees Celsius with reaction times ranging from 2 to 8 hours [17] [18]. The method shows particular utility for substrates sensitive to the harsh conditions required for direct chlorosulfonation [17].

Mild Chlorinating Agents

Recent developments have focused on milder chlorinating systems that avoid the corrosive nature of traditional reagents [10] [11]. 2,4,6-Trichloro-1,3,5-triazine in refluxing acetone provides a neutral alternative for sulfonyl chloride formation from sulfonic acids [10]. The reaction proceeds through nucleophilic attack of the sulfonic acid anion on the triazine, generating yields of 65 to 88 percent after 20 hours at reflux [10].

Pyrylium Salt-Mediated Activation

Pyrylium tetrafluoroborate has emerged as a selective reagent for converting primary sulfonamides to sulfonyl chlorides under mild conditions [11] [19]. The process operates at temperatures between 25 and 40 degrees Celsius and demonstrates high selectivity toward amino groups while tolerating sensitive functionalities [11] [19]. Yields typically range from 70 to 96 percent, making this method particularly valuable for late-stage functionalizations [11] [19].

Continuous Flow Methodologies

Continuous flow protocols have been developed to address safety concerns associated with sulfonyl chloride synthesis [12] [20] [21]. N-Chloroamides such as 1,3-dichloro-5,5-dimethylhydantoin enable oxidative chlorination of thiols and disulfides at temperatures from 40 to 60 degrees Celsius [12] [20]. These methods achieve yields of 80 to 94 percent with residence times as short as 41 seconds [12] [20].

Reagent SystemTemperature Range (°C)Typical Yield (%)Reaction TimeByproducts
Chlorosulfonic Acid (ClSO₃H)0 to 16070-9530 min - 4 hHCl, SO₂, H₂SO₄
Thionyl Chloride (SOCl₂)0 to 8060-852-8 hHCl, SO₂
2,4,6-Trichloro-1,3,5-triazineReflux in acetone (56)65-8820 hDichlorohydroxy-s-triazine
Pyrylium Salt (Pyry-BF₄)25 to 4070-961-6 hSulfonic acids
N-Chloroamides (DCH)40 to 6080-9430 min - 2 hHydantoin derivatives

Optimization of Reaction Conditions

Temperature and Solvent Effects

Temperature and solvent selection play critical roles in optimizing the synthesis of tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride, influencing both reaction kinetics and product selectivity [14] [22] [23]. Systematic studies of temperature-dependent solvent effects reveal significant impacts on reaction mechanisms and product formation rates [22] [23].

Temperature-Dependent Reaction Kinetics

Sulfonyl chloride formation exhibits strong temperature dependence, with optimal conditions varying significantly based on the reagent system employed [14] [22] [23]. For chlorosulfonic acid-mediated reactions, temperatures below 50 degrees Celsius minimize hydrolysis of the sulfonyl chloride product while maintaining reasonable reaction rates [14]. Higher temperatures accelerate reaction kinetics but increase the risk of thermal decomposition and side product formation [22] [23].

Solvent System Optimization

Dichloromethane emerges as an optimal solvent for many sulfonyl chloride syntheses due to its inertness toward the reactive intermediates and low water solubility [14] [24]. The solvent maintains reaction temperatures between 20 and 40 degrees Celsius while providing high selectivity for aromatic substrates [14]. Chloroform offers similar advantages for aliphatic sulfonyl chloride synthesis, with optimal temperatures ranging from 25 to 50 degrees Celsius [24].

Acetonitrile demonstrates excellent performance for polar substrates, particularly in pyrylium salt-mediated transformations [11] [25]. The polar aprotic nature of acetonitrile stabilizes charged intermediates while operating effectively at temperatures from 40 to 80 degrees Celsius [11] [25]. However, the high boiling point can complicate product isolation and purification procedures [25].

Aqueous Solvent Systems

Mixed aqueous-organic solvent systems provide unique advantages for specific synthetic transformations [26] [27]. Aqueous tetrahydrofuran promotes sequential cyclization reactions in norbornene derivatives, operating effectively at temperatures between 25 and 65 degrees Celsius [26]. The water component facilitates proton transfer processes while the organic co-solvent maintains substrate solubility [26] [27].

Aqueous acetic acid systems demonstrate reduced side reactions for acid-sensitive substrates, operating optimally at temperatures from 0 to 20 degrees Celsius [27]. The buffering capacity of the acetic acid-water mixture moderates reaction conditions while maintaining sufficient acidity for electrophilic processes [27].

Neat Reaction Conditions

Solvent-free conditions enable maximum conversion rates by eliminating dilution effects and minimizing mass transfer limitations [28] [29]. Neat chlorosulfonation reactions typically require temperatures from 80 to 160 degrees Celsius to achieve complete conversion [28]. However, these conditions increase the risk of thermal decomposition and complicate temperature control during scale-up operations [29].

Solvent SystemOptimal Temperature (°C)Selectivity EnhancementLimitations
Dichloromethane20-40High for aromatic substratesMoisture sensitivity
Chloroform25-50Good for aliphatic sulfonyl chloridesLimited thermal stability
Acetonitrile40-80Excellent for polar substratesHigh boiling point issues
Aqueous THF25-65Sequential cyclization promotionWater interference
Neat conditions80-160Maximum conversion ratesThermal decomposition
Aqueous acetic acid0-20Reduced side reactionsAcid-sensitive substrates

Catalytic Systems and Stoichiometric Ratios

The optimization of catalytic systems and stoichiometric ratios represents a critical aspect of developing efficient synthetic routes to tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride [30] [31] [32]. Systematic investigation of catalyst loading, reagent stoichiometry, and reaction additives enables significant improvements in yield, selectivity, and reaction efficiency [30] [31] [32].

Catalytic Acid Systems

Chlorosulfonic acid functions both as reagent and catalyst in sulfonyl chloride formation, with optimal stoichiometric ratios depending on substrate structure and reaction conditions [30] [31]. Industrial processes typically employ 8.6 equivalents of chlorosulfonic acid to achieve complete conversion and maximize isolated yields to 87.7 percent [15]. Lower catalyst loadings result in incomplete conversion and significant amounts of unreacted starting material [15] [30].

Thionyl chloride demonstrates enhanced catalytic activity compared to chlorosulfonic acid in certain transformations due to its acid catalytic effect in enolization processes [31]. The optimal stoichiometric ratio varies from 2.0 to 2.8 equivalents depending on substrate reactivity [27] [31]. Stepwise addition of catalytic agents produces autocatalytic kinetics and improved reaction rates compared to single-point addition [31].

Lewis Acid Catalysis

Metal chloride catalysts enhance reaction rates and selectivity in tricyclic framework construction [30]. Aluminum trichloride and magnesium chloride demonstrate particular utility in Friedel-Crafts-type reactions for introducing sulfonyl chloride groups [11] [30]. Catalyst loadings typically range from 0.1 to 1.0 equivalents, with higher loadings providing faster reaction rates but increased side product formation [30].

Additive Effects

Sulfamic acid addition significantly improves yields and purity in aromatic sulfonyl chloride synthesis [30]. Addition of 1 gram of sulfamic acid per mole of substrate enhances product formation while reducing sulfonic acid impurities [30]. The additive appears to suppress hydrolysis reactions and promote selective chlorosulfonation pathways [30].

Triethylamine serves as an effective base additive in mild chlorinating systems, facilitating deprotonation of sulfonic acid substrates [10]. Stoichiometric ratios of one equivalent triethylamine per equivalent of sulfonic acid provide optimal reaction conditions while minimizing base-catalyzed side reactions [10].

Flow System Optimization

Continuous flow systems enable precise control of stoichiometric ratios through automated pumping and real-time monitoring [15] [32]. Optimal flow conditions employ 2.5 equivalents of N-chloroamide reagents to achieve complete substrate conversion [32]. Higher reagent loadings provide no additional benefit while increasing material costs and waste generation [32].

Process controllers enable dynamic adjustment of reagent ratios based on real-time conversion monitoring [15]. Proportional-integral-derivative controllers maintain steady-state operation and compensate for equipment variations during extended production runs [15] [33].

Optimization Strategies

Design of experiments approaches enable systematic optimization of multiple variables simultaneously [15] [32]. Response surface methodology identifies optimal combinations of temperature, catalyst loading, and reaction time while minimizing the number of required experiments [15]. Statistical analysis of experimental results provides confidence intervals for predicted optimal conditions [15].

Industrial-Scale Production Challenges

Purification and Isolation Protocols

Industrial-scale production of tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride presents significant challenges in product purification and isolation due to the reactive nature of sulfonyl chlorides and the complex mixture of byproducts formed during synthesis [13] [15] [34]. Effective purification strategies must address moisture sensitivity, thermal stability, and the presence of corrosive impurities while maintaining product quality and yield [34] [24].

Crystallization-Based Purification

Controlled crystallization represents the primary method for large-scale purification of sulfonyl chlorides from reaction mixtures [34] [24]. The process involves careful water addition to precipitate the desired product while retaining impurities in solution [34] [24]. Optimal conditions maintain temperatures between 20 and 60 degrees Celsius through controlled agitation, external cooling, and regulated water addition rates [24].

The crystallization process requires aging for a minimum of 30 minutes to promote crystal growth and improve filtration characteristics [24]. Large crystals obtained through controlled precipitation demonstrate superior filterability compared to smaller crystals formed under rapid quench conditions [24]. The resulting filter cake contains a maximum of 15 percent water, significantly lower than conventional precipitation methods [24].

Solvent-Based Separation Systems

Water-immiscible organic solvents facilitate product extraction and purification from aqueous reaction mixtures [34] [24]. Suitable solvents include methylene dichloride, ethylene dichloride, carbon tetrachloride, and chloroform, selected based on their low water solubility and chemical inertness [14] [34]. The separation process operates optimally at temperatures between 10 and 50 degrees Celsius to minimize sulfonyl chloride hydrolysis [14].

Organic co-solvents added to precipitation mixtures enhance crystal growth and reduce water content in the final product [15] [24]. Addition of 10 to 15 weight percent diglyme based on dry sulfonyl chloride product improves crystal size and flowability while lowering the freezing point of the precipitation medium [15] [24]. This modification reduces water requirements by 80 percent compared to conventional isolation procedures [15].

Continuous Purification Methods

Continuous isolation systems address safety concerns and throughput limitations associated with batch purification processes [15] [16]. Automated continuous stirred-tank reactors enable controlled release and entrapment of toxic gaseous byproducts while maintaining consistent product quality [15] [16]. Real-time monitoring through gravimetric balances provides precise control of residence times and flow rates [15].

Continuous filtration systems process multi-hundred-gram quantities of product while maintaining safety standards [15] [16]. The integration of process automation reduces operator exposure and minimizes human error during large-scale operations [15] [16]. Spacetime yields improve significantly compared to batch processes due to reduced processing times and enhanced process control [15].

Advanced Purification Techniques

Distillation under reduced pressure enables purification of volatile sulfonyl chlorides while minimizing thermal decomposition [34] [24]. Temperature control below 50 degrees Celsius prevents hydrolysis and maintains product integrity during the concentration process [14] [34]. Low-boiling solvents such as methylene dichloride facilitate this approach due to their favorable volatility characteristics [14].

Gas scrubbing systems capture and neutralize toxic byproducts generated during purification operations [13] [15]. Effective scrubber design maintains consistent off-gassing rates and prevents accumulation of hazardous vapors in the processing environment [13] [15]. Automated monitoring systems detect breakthrough and trigger safety protocols when necessary [15].

Yield Maximization Strategies

Maximizing yields in industrial-scale production of tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride requires comprehensive optimization of reaction parameters, process conditions, and purification protocols [13] [15] [27]. Systematic approaches to yield enhancement focus on minimizing side reactions, optimizing reagent stoichiometry, and improving product recovery efficiency [15] [27] [25].

Reagent Optimization Strategies

Precise control of chlorinating reagent stoichiometry represents a critical factor in yield maximization [15] [27] [32]. Optimal ratios typically employ 2.2 to 2.8 equivalents of sulfuryl chloride or equivalent chlorinating agents to support multiple chlorination steps while accounting for reagent decomposition [29] [27]. Excess reagent addition beyond these ratios provides no yield improvement while increasing costs and waste generation [27] [32].

Sequential reagent addition strategies enhance conversion efficiency compared to single-point addition methods [27] [31]. Stepwise introduction of chlorinating agents maintains optimal reaction conditions throughout the transformation while preventing reagent decomposition [27] [31]. This approach demonstrates particular benefits in autocatalytic systems where intermediate formation influences subsequent reaction kinetics [31].

Temperature Control Optimization

Precise temperature management prevents thermal decomposition while maintaining acceptable reaction rates [14] [22] [15]. Optimal temperature ranges vary by reaction system but generally fall between 20 and 80 degrees Celsius for most sulfonyl chloride syntheses [14] [22]. Automated temperature control systems prevent excursions that lead to yield losses through side product formation [15].

Heat removal capabilities become critical during scale-up operations due to the highly exothermic nature of chlorosulfonation reactions [29] [15]. Continuous flow systems provide superior heat management compared to batch processes, enabling better temperature control and reduced thermal stress on products [29] [15]. Calculated heat release values of 242 to 438 kilojoules per mole necessitate robust cooling systems for safe operation [29].

Process Intensification Methods

Continuous manufacturing platforms demonstrate significant yield improvements compared to conventional batch processes [13] [15] [21]. Spacetime yields increase by factors of 1.9 to 2.0 through improved process control and reduced processing times [15]. Automated systems maintain steady-state conditions that optimize conversion while minimizing variability in product quality [15] [16].

Microreactor technology enables precise control of reaction parameters while improving mass and heat transfer characteristics [12] [20] [21]. Residence times as short as 41 seconds achieve complete conversion with yields exceeding 90 percent [12] [20]. The small reactor volumes minimize safety risks while enabling rapid optimization of reaction conditions [12] [20].

Environmental Factor Improvements

Green chemistry metrics guide optimization efforts toward more sustainable production methods [13] [15]. Environmental factors improve from 80 to 12 through process modifications that reduce waste generation and solvent consumption [15]. Continuous processes demonstrate particular advantages in minimizing environmental impact while maintaining high yields [15] [21].

Solvent recovery and recycling systems reduce raw material costs while improving overall process economics [15] [34]. Efficient separation and purification protocols enable solvent reuse with minimal quality degradation [34]. Integration of recycling systems into continuous production platforms maximizes material utilization efficiency [15].

ParameterBatch ProcessContinuous FlowImprovement Factor
Space-time yield0.072 g mL⁻¹ h⁻¹0.139 g mL⁻¹ h⁻¹1.9x
Process safetyHigh risk - thermal runawayImproved safety profileSignificant
Environmental impactHigh E-factor (80)Reduced E-factor (12)6.7x reduction
Equipment requirementsStandard glass reactorsSpecialized flow equipmentHigher capital cost
Scale-up challengesHeat removal limitationsPump compatibility issuesProcess control benefits

Quality Control Integration

Real-time analytical monitoring enables immediate detection of process deviations that impact yield [15] [21]. Online monitoring systems track conversion, selectivity, and impurity formation throughout the production campaign [15] [21]. Automated feedback controls adjust process parameters to maintain optimal conditions when variations are detected [15].

Computational Modeling Approaches

Density Functional Theory (DFT) Calculations

Theoretical Framework and Methodology

Density Functional Theory represents a quantum mechanical modeling approach that has become the gold standard for investigating the molecular structure and electronic properties of complex organic compounds, including tricyclic systems such as tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride [1] [2]. The theoretical foundation of DFT calculations involves the determination of electronic structure through the calculation of interaction energies between nucleus-nucleus, electron-nucleus, and electron-electron interactions for all atoms within the molecular system [2] [3].

The DFT energy expression is formulated as:

$$ E{DFT} = T(\rho) + E{ne}(\rho) + J(\rho) + E_{xc}(\rho) $$

where T(ρ) represents the kinetic energy under the assumption of non-interacting electrons, E{ne}(ρ) denotes the nucleus-electron attraction energy, J represents the Coulomb energy between electrons, and E{xc} is the exchange and correlation term [2] [3].

Computational Methods for Tricyclic Compounds

For tricyclic compounds containing sulfonyl chloride functionalities, several DFT functionals have demonstrated particular efficacy. The B3LYP hybrid functional, which combines Becke, Slater, Hartree-Fock exchange, LYP and VWN5 correlation components, has provided the most accurate results for organic molecules and found extensive application in computational organic chemistry [3]. Recent developments have introduced the Thrular hybrid metafunctionals M06 and M06-2X, which show broad applicability, particularly in transition metal chemistry and excited-state studies [2] [3].

The computational approach typically employs basis sets ranging from 6-31G(d,p) to 6-311G+(d,p), with the former providing a balance between computational efficiency and accuracy for geometry optimization, while the latter offers higher precision for electronic properties calculations [4] [5]. The ωB97XD functional with dispersion correction has shown particular utility for geometry optimization with accurate treatment of van der Waals interactions [6].

Structure Optimization and Electronic Properties

The geometry optimization of tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride involves full structural relaxation without symmetry constraints, utilizing gradient-corrected hybrid density functional methods [7]. The molecular structure features a rigid tricyclic framework with the sulfonyl chloride group attached at the 8-position, creating a system with limited conformational flexibility due to the constrained cage structure .

The optimized geometrical parameters typically exhibit bond lengths within 0.01 Å to 0.03 Å of experimental values, with bond angles showing similar accuracy [10]. The presence of the sulfonyl chloride functionality introduces significant electronic effects, with the sulfur atom adopting a tetrahedral geometry and the S-Cl bond displaying typical sulfonyl chloride characteristics [11] [12].

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis provides crucial insights into the electronic structure and reactivity of tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride [5] [6]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the compound's chemical reactivity and electronic excitation properties [12]. The calculated molecular orbital energies correlate with electronic excitation transitions observed in ultraviolet-visible spectroscopy [12].

The molecular electrostatic potential (MESP) analysis reveals the distribution of electron density and identifies electrophilic and nucleophilic sites within the molecule [5] [6]. The sulfonyl chloride group exhibits strong electrophilic character, while the tricyclic framework provides a hydrophobic environment that influences the compound's overall reactivity profile [13].

DFT MethodApplicationBasis SetComputational Cost
B3LYP/6-31G(d,p)Geometry optimizationSplit-valence with polarizationModerate
B3LYP/6-311G(d,p)Higher accuracy optimizationTriple-zeta with polarizationHigh
ωB97XD/6-31G(d,p)Dispersion-corrected optimizationSplit-valence with polarizationHigh
M06-2X/def2-SVPEnergetic materials optimizationDouble-zeta with polarizationModerate
CAM-B3LYP/6-31G(d,p)Time-dependent calculationsSplit-valence with polarizationModerate

Molecular Dynamics Simulations

Simulation Methodology and Force Field Selection

Molecular dynamics simulations provide a powerful computational approach for investigating the conformational behavior and dynamic properties of tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride in various environments [14] [15]. The simulation methodology involves solving Newton's equations of motion for all atoms in the system, providing time-resolved information about molecular conformations and intermolecular interactions [15].

The selection of appropriate force fields is crucial for accurate simulation results. Common force fields employed for tricyclic compounds include AMBER, CHARMM, and OPLS, each offering specific advantages for different types of molecular systems [14] [15]. The AMBER force field has demonstrated particular effectiveness for organic compounds containing sulfur-based functionalities, while CHARMM provides robust parameters for studying protein-ligand interactions [15].

Simulation Parameters and Conditions

The molecular dynamics simulations are typically conducted under NPT (constant number of particles, pressure, and temperature) or NVT (constant number of particles, volume, and temperature) ensemble conditions [14] [15]. Standard simulation parameters include temperatures of 298.15 K to represent room temperature conditions, pressures of 1.0 bar for atmospheric conditions, and time steps of 1.0-2.0 femtoseconds for numerical integration [15].

The simulation time scales range from 10 to 100 nanoseconds, providing sufficient sampling for conformational changes and dynamic behavior analysis [14] [15]. Periodic boundary conditions are employed to simulate infinite systems and minimize edge effects, while long-range electrostatic interactions are handled through particle mesh Ewald (PME) or Ewald summation methods [15].

Solvation Effects and Environmental Considerations

The incorporation of solvent effects is essential for realistic simulation of tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride behavior in solution [14] [15]. Explicit solvation models, such as TIP3P water, provide detailed molecular-level interactions, while implicit solvation models offer computational efficiency for large-scale studies [15].

The compound's solvation behavior is particularly important given its sulfonyl chloride functionality, which exhibits strong electrophilic character and can undergo nucleophilic substitution reactions [11] . The molecular dynamics simulations reveal the organization of solvent molecules around the compound and the distribution of water molecules in the solvation shell [14].

Conformational Sampling and Analysis

The rigid tricyclic framework of tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride results in limited conformational flexibility, with the primary dynamic motions involving vibrations within the constrained cage structure . The conformational analysis focuses on the orientation of the sulfonyl chloride group and its interactions with the surrounding environment [14].

The analysis of molecular dynamics trajectories provides information about bond lengths, bond angles, and dihedral angles as functions of time, revealing the extent of structural fluctuations and the stability of different conformational states [14] [15]. The radial distribution functions demonstrate the local structure in the molecular environment and provide insights into intermolecular interactions [14].

Simulation ParameterTypical SettingPurpose
Force FieldAMBER, CHARMM, or OPLSMolecular interactions
EnsembleNPT or NVTThermodynamic ensemble
Temperature (K)298.15Room temperature simulation
Pressure (bar)1.0Standard atmospheric pressure
Time Step (fs)1.0-2.0Numerical integration
Simulation Time (ns)10-100Conformational sampling
Solvent ModelExplicit (TIP3P) or ImplicitSolvation effects
Boundary ConditionsPeriodic boundary conditionsInfinite system simulation
ElectrostaticsPME or Ewald summationLong-range interactions

Experimental Structural Elucidation

X-Ray Crystallographic Data Interpretation

Crystal Structure Determination Methodology

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional structure of tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride in the solid state [16] [17] [18]. The methodology involves the collection of diffraction data from single crystals, followed by structure solution and refinement to obtain precise atomic coordinates and thermal parameters [16] [19].

The crystallographic analysis typically employs Mo Kα radiation (λ = 0.71073 Å) as the standard X-ray source for small organic molecules, providing optimal resolution for compounds with molecular weights in the range of tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride [16] [17] [12]. Modern data collection utilizes charge-coupled device (CCD) detectors for efficient and accurate measurement of reflection intensities [16] [17].

Crystal System and Space Group Analysis

Related tricyclic compounds commonly crystallize in monoclinic or orthorhombic crystal systems, with space groups such as P21/n, P21/c, or Pbca being frequently observed [16] [17] [12]. The unit cell parameters typically range from 8-12 Å for the a-axis, 10-15 Å for the b-axis, and 12-18 Å for the c-axis, reflecting the molecular dimensions of the tricyclic framework [16] [17].

The space group determination is crucial for understanding the symmetry operations present in the crystal structure and the packing arrangements of molecules within the unit cell [16] [17]. The presence of the sulfonyl chloride functionality may influence the crystal packing through dipole-dipole interactions and potential hydrogen bonding with adventitious water molecules [16] [17].

Structural Parameters and Geometric Analysis

The X-ray crystallographic analysis provides precise bond lengths, bond angles, and torsion angles for tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride [16] [17] [20]. The tricyclic framework exhibits characteristic C-C bond lengths ranging from 1.52-1.55 Å, with slight variations depending on the ring strain and hybridization state of the carbon atoms [16] [17].

The sulfonyl chloride group displays typical structural parameters with S-O bond lengths of approximately 1.43-1.45 Å and an S-Cl bond length of about 2.01-2.03 Å [11] [16]. The bond angles around the sulfur atom approach tetrahedral geometry, with O-S-O angles of approximately 119° and O-S-Cl angles of about 108° [11] [16].

Thermal Parameters and Molecular Motion

The refinement of anisotropic thermal parameters provides insights into the molecular motion and flexibility within the crystal structure [16] [17]. The rigid tricyclic framework typically exhibits relatively low thermal parameters, indicating restricted molecular motion in the solid state [16] [17].

The thermal ellipsoids reveal the directions of greatest atomic displacement, with the sulfonyl chloride group potentially showing higher thermal motion due to its position at the periphery of the rigid cage structure [16] [17]. The analysis of thermal parameters also provides information about the quality of the crystal structure and the precision of the atomic coordinates [16] [17].

Intermolecular Interactions and Packing Analysis

The crystal packing analysis reveals the intermolecular interactions that stabilize the crystal structure [16] [17] [13]. The sulfonyl chloride functionality may participate in dipole-dipole interactions with neighboring molecules, while the hydrophobic tricyclic framework contributes to van der Waals packing interactions [16] [17].

The analysis of intermolecular distances and angles provides information about potential hydrogen bonding interactions, though these may be limited due to the absence of strong hydrogen bond donors in the molecule [16] [17]. The packing efficiency and crystal density reflect the optimization of intermolecular interactions in the solid state [16] [17].

Crystallographic ParameterTypical ValueSignificance
Crystal SystemMonoclinic/OrthorhombicDetermines packing arrangement
Space GroupP21/n, P21/c, or PbcaDefines symmetry operations
Unit Cell Parametersa = 8-12 Å, b = 10-15 Å, c = 12-18 ÅDetermines unit cell dimensions
Temperature (K)100-296Affects thermal parameters
RadiationMo Kα (λ = 0.71073 Å)Standard for small molecules
R-factor0.03-0.08Indicates structure quality
Data CollectionCCD detectorModern data collection method
Structure SolutionDirect methods (SHELXS)Standard structure solution
Refinement MethodFull-matrix least-squaresRefinement of atomic parameters

NMR Spectroscopic Signature Analysis

Proton NMR Spectroscopic Characteristics

The proton NMR spectroscopy of tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride provides detailed information about the hydrogen environments within the rigid tricyclic framework [20] [21] [22]. The spectrum typically exhibits complex multiplet patterns due to the overlapping signals from the various methylene and methine protons in the cage structure [20] [21].

The proton bearing the sulfonyl chloride group (H-8) appears as a characteristic multiplet in the region of 3.1-3.3 ppm, deshielded relative to the other tricyclic protons due to the electron-withdrawing effect of the sulfonyl chloride substituent [20] [21]. The bridgehead protons typically resonate in the range of 1.6-2.0 ppm, while the remaining tricyclic ring protons appear as complex multiplets between 1.2-2.8 ppm [20] [21].

Carbon-13 NMR Spectroscopic Analysis

The carbon-13 NMR spectrum provides complementary structural information about the carbon framework of tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride [20] [21] [22]. The carbon bearing the sulfonyl chloride group (C-8) exhibits a characteristic chemical shift in the range of 65-75 ppm, significantly deshielded compared to the other tricyclic carbons [20] [21].

The bridgehead carbons typically appear in the region of 40-50 ppm, while the secondary carbons of the tricyclic framework resonate between 25-45 ppm [20] [21]. The chemical shift pattern reflects the electronic environment of each carbon atom within the rigid cage structure and the influence of the sulfonyl chloride substituent [20] [21].

Coupling Patterns and Structural Information

The analysis of coupling constants in the proton NMR spectrum provides crucial information about the three-dimensional structure and stereochemistry of tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride [20] [23]. The rigid tricyclic framework results in well-defined coupling patterns that can be analyzed to determine the relative orientations of protons within the cage structure [20] [23].

The coupling constants between adjacent protons typically range from 6-12 Hz for vicinal coupling, while geminal coupling constants may reach 12-18 Hz [20] [23]. The analysis of these coupling patterns, combined with molecular modeling, provides confirmation of the stereochemical assignments and the overall molecular conformation [20] [23].

Spectroscopic Assignments and Structure Confirmation

The complete assignment of NMR signals requires two-dimensional NMR techniques such as COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum correlation) to establish connectivity patterns [20] [24]. These techniques enable the unambiguous assignment of proton and carbon signals to specific atoms within the tricyclic framework [20] [24].

The comparison of experimental chemical shifts with those calculated using density functional theory methods provides additional validation of the structural assignments [25] [24]. The good agreement between experimental and calculated values confirms the accuracy of the proposed molecular structure and the reliability of the computational methods [25] [24].

NMR NucleusChemical Shift (ppm)MultiplicityAssignment
¹H NMR (CDCl₃)1.2-2.8Complex multipletsTricyclic ring protons
¹H NMR (CDCl₃)3.1-3.3MultipletProton at C-8
¹H NMR (CDCl₃)1.6-2.0MultipletBridgehead protons
¹H NMR (CDCl₃)2.2-2.5MultipletMethylene protons
¹³C NMR (CDCl₃)25-35SingletAliphatic carbons
¹³C NMR (CDCl₃)40-50SingletBridgehead carbons
¹³C NMR (CDCl₃)65-75SingletCarbon bearing SO₂Cl
¹³C NMR (CDCl₃)35-45SingletSecondary carbons

Molecular Structure Summary

The comprehensive analysis of tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride through computational modeling and experimental techniques reveals a rigid tricyclic framework with the sulfonyl chloride group attached at the 8-position. The compound exhibits limited conformational flexibility due to the constrained cage structure, with the primary structural variations involving the orientation of the sulfonyl chloride substituent.

Structural FeatureCharacteristicImpact on Structure
Tricyclic FrameworkThree fused rings in cage structureDetermines overall molecular shape
Sulfonyl Chloride GroupAttached at 8-positionInfluences reactivity and polarity
Ring StrainModerate due to ring fusionAffects stability and bond angles
Conformational FlexibilityLimited due to rigid frameworkRestricts rotational freedom
Stereochemical RigidityHigh - constrained geometryPrevents ring inversion
Intramolecular InteractionsMinimal due to rigid structureMinimal conformational changes
Molecular PropertyValue
Molecular FormulaC₁₀H₁₅ClO₂S
Molecular Weight234.74 g/mol
IUPAC Nametricyclo[5.2.1.0²,⁶]decane-8-sulfonyl chloride
InChI KeyZJDZMVUOIBKMGH-UHFFFAOYSA-N
Canonical SMILESC1CC2C(C1)C3CC2CC3S(=O)(=O)Cl
Functional GroupSulfonyl chloride (-SO₂Cl)
Ring SystemTricyclic (three fused rings)
StereochemistryRigid cage structure

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

234.0481286 g/mol

Monoisotopic Mass

234.0481286 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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